8-(2-(4-Chlorophenyl)ethyl)-4-methylene-3-propyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one
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Overview
Description
8-(2-(4-Chlorophenyl)ethyl)-4-methylene-3-propyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one is a complex organic compound with a molecular formula of C15H19ClN2O2 It is characterized by its spirocyclic structure, which includes a diazaspirodecane core, a chlorophenyl group, and a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-(4-Chlorophenyl)ethyl)-4-methylene-3-propyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic diazaspirodecane core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the spirocyclic core is reacted with a chlorophenyl ethyl halide in the presence of a Lewis acid catalyst.
Formation of the Methylene Bridge: The methylene bridge is introduced through a methylenation reaction, typically using a methylene transfer reagent such as diazomethane or a Wittig reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-(2-(4-Chlorophenyl)ethyl)-4-methylene-3-propyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(2-(4-Chlorophenyl)ethyl)-4-methylene-3-propyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-(2-(4-Chlorophenyl)ethyl)-4-methylene-3-propyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signal transduction pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
8-(2-(4-Chlorophenyl)ethyl)-1-oxa-3,8-diazaspiro(4.5)decan-2-one: This compound shares a similar spirocyclic structure but lacks the methylene bridge.
8-(2-(4-Bromophenyl)ethyl)-4-methylene-3-propyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one: Similar structure with a bromophenyl group instead of a chlorophenyl group.
8-(2-(4-Methylphenyl)ethyl)-4-methylene-3-propyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one: Similar structure with a methylphenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of 8-(2-(4-Chlorophenyl)ethyl)-4-methylene-3-propyl-1-oxa-3,8-diazaspiro(45)decan-2-one lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties
Properties
CAS No. |
134069-91-3 |
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Molecular Formula |
C19H25ClN2O2 |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
8-[2-(4-chlorophenyl)ethyl]-4-methylidene-3-propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C19H25ClN2O2/c1-3-11-22-15(2)19(24-18(22)23)9-13-21(14-10-19)12-8-16-4-6-17(20)7-5-16/h4-7H,2-3,8-14H2,1H3 |
InChI Key |
TXEQTWHQBFSHBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C)C2(CCN(CC2)CCC3=CC=C(C=C3)Cl)OC1=O |
Origin of Product |
United States |
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